Chemical properties of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid
Chemical properties of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid
Synonyms: -Trifluoromethylleucine ( -Tfm-Leu), 2-Trifluoromethyl-leucine
Executive Summary
2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid is a highly specialized, non-proteinogenic
For drug development professionals,
Physicochemical Architecture
Structural Analysis
The molecule features a quaternary
-
Stereochemistry: The presence of the quaternary center makes enantioselective synthesis challenging but critical. The (S)-enantiomer is generally the bioisostere of L-Leucine.
-
Steric Bulk: The
group has a van der Waals volume roughly equivalent to an isopropyl group or an ethyl group, making it significantly bulkier than the hydrogen atom it replaces. This creates severe steric clash in the Ramachandran plot, restricting the allowed conformational space.
Electronic Modulation & pKa Shift
The most defining chemical property of
-
Amine Basicity (Critical): In standard leucine, the
-amine has a pKa 9.6. In -Tfm-Leu, the strong electron-withdrawing group pulls electron density away from the nitrogen lone pair.-
Result: The pKa of the conjugate acid drops to
5.5 – 6.0 . -
Implication: At physiological pH (7.4), the amine exists primarily as the neutral free base (
), not the ammonium cation ( ). This dramatically increases lipophilicity and passive diffusion across membranes.
-
-
Carboxyl Acidity: The same inductive effect stabilizes the carboxylate anion, lowering the pKa of the acid group to
1.5 – 1.8 (compared to 2.4 for Leucine).
Quantitative Property Table
| Property | L-Leucine (Reference) | Impact on Drug Design | |
| Molecular Weight | 131.17 g/mol | 199.17 g/mol | Increased mass/bulk |
| 9.60 | 5.7 (est.) | Loss of zwitterionic character at pH 7.4 | |
| 2.36 | 1.6 (est.) | Increased acidity | |
| Lipophilicity ( | -1.52 | > 1.0 (est.) | Enhanced membrane permeability |
| Conformation | Flexible | Rigid ( | Stabilizes secondary structure |
Synthetic Methodologies
The construction of the quaternary center bearing a
Route A: Nucleophilic Addition to Trifluoromethyl Imines (Preferred)
This method allows for the introduction of the isobutyl side chain onto a pre-fluorinated core.
-
Precursor: Methyl 3,3,3-trifluoropyruvate.
-
Imine Formation: Condensation with a benzyl amine or chiral auxiliary (e.g., phenylglycinol) to form the trifluoromethyl imine.
-
Grignard Addition: Addition of isobutylmagnesium bromide. The reaction is often regioselective but requires careful control to prevent reduction of the imine.
-
Deprotection: Hydrogenolysis to yield the free amino acid.
Route B: Strecker Synthesis
-
Precursor: Trifluoromethyl ketones (e.g., 1,1,1-trifluoro-4-methylpentan-2-one).
-
Reaction: Treatment with cyanide and a chiral amine.
-
Hydrolysis: Acidic hydrolysis of the nitrile to the carboxylic acid.
Visualization of Synthetic Logic
The following diagram illustrates the "Imine Route," which is widely favored for its versatility in generating various
Caption: Synthetic pathway via trifluoropyruvate imines. This route minimizes side reactions common with direct alkylation of trifluoromethyl ketones.
Chemical Reactivity & Handling in Peptide Synthesis[1]
Incorporating
Coupling Kinetics
-
Nucleophilicity: The
-amino group is poorly nucleophilic due to the electron-withdrawing group. Standard coupling protocols (e.g., DIC/HOBt) often fail or proceed with extremely slow kinetics. -
Steric Hindrance: The quaternary center imposes a high energy barrier for the approaching electrophile.
Recommended Protocols
-
Acylation of
-Tfm-Leu: When attaching to the N-terminus of -Tfm-Leu, use highly reactive acylating agents like acid fluorides or HATU/HOAt with extended reaction times and elevated temperatures (microwave assistance is often necessary). -
Coupling
-Tfm-Leu (Carboxyl activation): When using -Tfm-Leu as the acylating species, activation is easier, but the subsequent nucleophilic attack by the next amino acid can still be sterically impeded. COMU or Oxyma based couplings are recommended to suppress racemization (though the quaternary center is generally resistant to racemization via oxazolone formation compared to tertiary centers).
Applications in Drug Design[2][3]
Proteolytic Stability (The "Shielding" Effect)
Peptide bonds adjacent to
-
Mechanism: The steric bulk of the
group blocks the active sites of proteases (e.g., chymotrypsin, pepsin). -
Electronic Repulsion: The electron-deficient carbonyl carbon (induced by
) paradoxically becomes less susceptible to nucleophilic attack by the serine/cysteine protease catalytic triad because the transition state is destabilized by the steric environment and the altered geometry.
Conformational Control ( -Helix Promoter)
Unlike Aib (
-
This property is utilized to "lock" bioactive peptides into a specific bioactive conformation, reducing the entropic penalty of binding to a receptor.
NMR Reporter
The
Experimental Protocol: pKa Determination
Note: Due to the low pKa of the amine, standard aqueous titration may be inaccurate. A mixed-solvent extrapolation method is recommended.
-
Solvent System: Prepare a series of buffers in methanol/water (e.g., 60:40 v/v) to ensure solubility of the neutral species.
-
Titration: Dissolve 0.05 mmol of
-Tfm-Leu hydrochloride in the solvent. Titrate with 0.1 M NaOH using a potentiometric autotitrator. -
Data Processing: Record the pH vs. volume curve. The first inflection point (acidic region) corresponds to the carboxyl group.[1] The second inflection point (weakly acidic/neutral region) corresponds to the ammonium dissociation.
-
Correction: Extrapolate the values to zero organic solvent content using the Yasuda-Shedlovsky equation if absolute aqueous pKa is required.
References
-
Smits, R., et al. (2008).
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews, 37, 1727-1739. Link -
Ueda, A., et al. (2010). "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides." ChemistrySelect (Related work in Amino Acids, 39, 1589). Link -
Mikhailiuk, P. K., et al. (2006).[2] "Conformationally rigid trifluoromethyl-substituted
-amino acid designed for peptide structure analysis by solid-state NMR spectroscopy." Angewandte Chemie International Edition, 45(34), 5659-5661.[2] Link -
Picois, N., et al. (2024).[3] "Asymmetric
-Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, 29(7), 1462. Link -
Ojima, I., et al. (1987). "Synthesis of trifluoromethyl-substituted
-amino acids." Journal of Organic Chemistry, 52, 2361.[4] (Foundational synthetic work).
Sources
- 1. Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry - Oreate AI Blog [oreateai.com]
- 2. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US7371867B2 - Non-racemic trifluoroleucine, and methods of making and using - Google Patents [patents.google.com]
